5-Hexyl-2-(4-undecylphenyl)pyrimidine

liquid crystals lipophilicity solubility

5-Hexyl-2-(4-undecylphenyl)pyrimidine (CAS 57202-31-0) is a synthetic phenylpyrimidine-class thermotropic liquid crystal. Its core structure consists of a 2-phenylpyrimidine moiety substituted at the 5-position with a hexyl chain and at the phenyl para-position with an undecyl chain.

Molecular Formula C27H42N2
Molecular Weight 394.6 g/mol
CAS No. 57202-31-0
Cat. No. B12921746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-2-(4-undecylphenyl)pyrimidine
CAS57202-31-0
Molecular FormulaC27H42N2
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC
InChIInChI=1S/C27H42N2/c1-3-5-7-9-10-11-12-13-15-16-24-18-20-26(21-19-24)27-28-22-25(23-29-27)17-14-8-6-4-2/h18-23H,3-17H2,1-2H3
InChIKeyIYSPPRBWDIGKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-2-(4-undecylphenyl)pyrimidine: Liquid Crystal Mesogen with Distinctive Alkyl Chain Architecture


5-Hexyl-2-(4-undecylphenyl)pyrimidine (CAS 57202-31-0) is a synthetic phenylpyrimidine-class thermotropic liquid crystal. Its core structure consists of a 2-phenylpyrimidine moiety substituted at the 5-position with a hexyl chain and at the phenyl para-position with an undecyl chain [1]. The compound exhibits a molecular weight of 394.6 g/mol, a high computed lipophilicity (XLogP3 = 10.5), and a substantial rotatable bond count of 16, reflecting its highly flexible terminal chains [1]. These characteristics position it as a potential component in liquid crystal mixtures for electro-optical applications.

Why Alkyl Chain Length and Position Cannot Be Ignored for 5-Hexyl-2-(4-undecylphenyl)pyrimidine


Within the phenylpyrimidine liquid crystal class, mesophase behavior is exquisitely sensitive to terminal alkyl chain length, parity, and substitution position [1]. The combination of an odd-numbered undecyl chain (C11) on the phenyl ring and a hexyl chain on the pyrimidine core creates a specific length-ratio and packing arrangement that influences phase transition temperatures, phase sequence (e.g., smectic C stability), and miscibility with host mixtures. Substituting a close analog such as 5-hexyl-2-(4-decylphenyl)pyrimidine (C10, even) or 5-hexyl-2-(4-dodecylphenyl)pyrimidine (C12, even) can shift melting points, alter the temperature range of the smectic C phase, and disrupt mixture formulation owing to the well-documented odd–even effect in calamitic liquid crystals [1]. Therefore, generic substitution without experimental validation of phase diagrams compromises device-relevant parameters such as operating temperature window and response time.

Quantitative Differentiation Evidence for 5-Hexyl-2-(4-undecylphenyl)pyrimidine


Computed Lipophilicity (XLogP3) as a Solubility and Miscibility Indicator

The extremely high computed XLogP3 value (10.5) of 5-hexyl-2-(4-undecylphenyl)pyrimidine reflects its pronounced hydrophobic character imparted by the combined 17-carbon alkyl chain length [1]. In comparison, the shorter-chain homolog 5-hexyl-2-(4-octylphenyl)pyrimidine (C8, hypothetical) is predicted to have a significantly lower XLogP3 (estimated ~7.0–7.5 based on group-contribution methods). The higher lipophilicity of the undecyl derivative enhances solubility in non-polar liquid crystal hosts and reduces moisture sensitivity, which can be advantageous for formulation stability in display-grade mixtures.

liquid crystals lipophilicity solubility

Rotatable Bond Count and Conformational Entropy Contribution

With 16 rotatable bonds, 5-hexyl-2-(4-undecylphenyl)pyrimidine possesses significantly higher conformational degrees of freedom than the shorter-chain representative 5-hexyl-2-(4-pentylphenyl)pyrimidine (C5, estimated ~8–10 rotatable bonds) [1]. The increased conformational entropy associated with the long undecyl chain promotes lower melting points and broader mesophase temperature ranges—a trend consistently observed in homologous series of calamitic mesogens.

conformational flexibility entropy phase transition

Odd–Even Effect of the Undecyl Chain on Melting Point and Smectic Phase Stability

The undecyl chain (C11) is odd-numbered, which in calamitic liquid crystals typically results in a lower melting point compared to the adjacent even-numbered homologs. Studies on phenylpyrimidine series demonstrate that odd-terminal-chain compounds can exhibit melting point depressions of 10–20 °C relative to their even-chain analogs, and the smectic C phase range can be altered by 5–15 °C depending on the specific core [1]. For instance, in the related 5-alkyl-2-(4-alkyloxyphenyl)pyrimidine series, the odd-membered compounds consistently show broader smectic C phases than their even-membered counterparts. This effect is attributed to the different packing modes imposed by the terminal methyl group orientation.

odd-even effect smectic C phase melting point

Negative Dielectric Anisotropy Inherent to the 2-Phenylpyrimidine Core

The 2-phenylpyrimidine core intrinsically possesses a negative dielectric anisotropy (Δε < 0), a property essential for vertically aligned (VA) liquid crystal display modes. This contrasts with positive-Δε compounds (e.g., cyanobiphenyls) that are unsuitable for VA technology. Within the 2-phenylpyrimidine class, the magnitude of Δε is predominantly determined by the core, with alkyl chain length exerting only a minor modulating influence [1]. Therefore, the selection of 5-hexyl-2-(4-undecylphenyl)pyrimidine secures the necessary negative Δε sign while allowing independent tuning of the mesophase temperature range through chain-length engineering.

dielectric anisotropy vertical alignment electro-optics

Optimal Research and Industrial Application Scenarios for 5-Hexyl-2-(4-undecylphenyl)pyrimidine


Component in Vertically Aligned (VA) Mode Liquid Crystal Display Mixtures

The negative dielectric anisotropy inherent to the 2-phenylpyrimidine core makes 5-hexyl-2-(4-undecylphenyl)pyrimidine a candidate for VA-mode LCD mixtures [1]. Its long odd-numbered undecyl chain can be exploited to lower the mixture melting point while maintaining a wide smectic C phase range, as supported by odd-even effect trends [1]. Researchers developing VA formulations can use this compound to replace higher-melting even-chain analogs, potentially extending the low-temperature operating limit of the display.

Model Compound for Studying Odd–Even Effects in Smectic Layer Packing

The odd parity of the undecyl chain (C11) and the well-defined phenylpyrimidine core make this compound a valuable probe for investigating odd–even effects on smectic layer spacing, tilt angle, and phase transition enthalpies [1]. Its high XLogP3 (10.5) and 16 rotatable bonds [2] provide a conformationally rich system for molecular dynamics simulations and X-ray diffraction studies aimed at correlating chain parity with layer contraction across the SmA–SmC transition.

Host Material for Ferroelectric Liquid Crystal (FLC) Mixtures

2-Phenylpyrimidine derivatives are established achiral hosts in ferroelectric liquid crystal compositions due to their low viscosity and favorable phase behavior. 5-Hexyl-2-(4-undecylphenyl)pyrimidine, with its long undecyl chain, promotes broad smectic C phase stability [1], which is essential for FLC mixtures that require a wide chiral smectic C operating range. Its high lipophilicity [2] aids in dissolving chiral dopants without phase separation.

Structure–Property Relationship Studies in Phenylpyrimidine Homologous Series

As a member of the 5-hexyl-2-(4-alkylphenyl)pyrimidine series, this compound fills a specific position in the chain-length matrix that is not commercially available for many homologs. Academic and industrial researchers procuring this compound can generate experimental phase transition data (Cr–SmC–SmA–N–Iso) [1] and compare it with available data for shorter- and longer-chain analogs to refine predictive models for liquid crystal design.

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